Cas no 58957-92-9 (Idarubicin)

Idarubicin is an anthracycline-class chemotherapeutic agent primarily used in the treatment of acute leukemias, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis in rapidly dividing cells. Compared to other anthracyclines like daunorubicin, idarubicin exhibits superior lipophilicity, enabling enhanced cellular uptake and retention. It also demonstrates a favorable pharmacokinetic profile with active metabolites contributing to prolonged therapeutic effects. The compound is typically administered intravenously and is often incorporated into induction and consolidation therapy regimens due to its efficacy in reducing tumor burden. Careful monitoring of cardiac toxicity is advised due to potential cumulative dose-related effects.
Idarubicin structure
Idarubicin structure
商品名:Idarubicin
CAS番号:58957-92-9
MF:C26H27NO9
メガワット:497.49388
MDL:MFCD00897212
CID:57346
PubChem ID:42890

Idarubicin 化学的及び物理的性質

名前と識別子

    • Idarubicin
    • (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • 4-demethoxydaunomycin
    • 4-Demethoxydaunorubicin
    • 5,12-naphthacenedione
    • Idamycin
    • Idarubicina
    • Idarubicine
    • Idarubicine [INN-French]
    • Idarubicinum
    • Idarubicinum [INN-Latin]
    • 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-,(7S-cis)-
    • 1-Demethoxydaunorubicin
    • 4-DMD
    • Demethoxydaunorubicin
    • SR-01000075934
    • IDARUBICIN [WHO-DD]
    • SMR000466355
    • (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
    • (7S,9S)-9-Acetyl-7-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
    • BCP9000773
    • 4-Desmethoxydaunorubicin
    • (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • Daunomycin, 4-demethoxy-
    • NCGC00093976-03
    • AB00698511-08
    • SDCCGSBI-0050582.P002
    • HY-17381A
    • SR-01000075934-1
    • 4-DEMETHOXY-DAUNORUBICIN
    • NCGC00093976-02
    • DTXSID7023142
    • Tox21_500600
    • IDARUBICIN [VANDF]
    • AKOS015895563
    • 5,12-Naphthacenedione, 9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S-cis)-
    • UNII-ZRP63D75JW
    • MLS001401448
    • Lopac0_000600
    • NSC256439
    • Idarubicinum (INN-Latin)
    • DTXCID503142
    • (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
    • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
    • AB00698511-09
    • NCGC00093976-18
    • A935911
    • (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSIDE
    • 58957-92-9
    • (1S,3S)-3-Acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-6,11-dioxo-1-naphthacenyl-3-amino-2,3,6-trideoxy-alpha-L-hexopyranoside
    • GTPL7083
    • (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione
    • AB00698511_11
    • Idarubicine (INN-French)
    • (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-quinone;hydrochloride
    • L01DB06
    • EN300-7479233
    • DB01177
    • CS-0007534
    • (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • Idarubicin, United States Pharmacopeia (USP) Reference Standard
    • D08062
    • A832088
    • AB00698511-06
    • Zavedos (TN)
    • XDXDZDZNSLXDNA-TZNDIEGXSA-N
    • EU-0100600
    • HMS2089D05
    • NCGC00261285-01
    • (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
    • IDARUBICIN [MI]
    • BCPP000207
    • NCGC00093976-01
    • NCGC00093976-05
    • BRD-K69650333-001-01-1
    • Idarubicin (INN)
    • CHEMBL1117
    • 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
    • AC-9384
    • Idarubicina [INN-Spanish]
    • NSC 256439
    • (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSIDE
    • cid_636362
    • ZRP63D75JW
    • (7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
    • (7S,9S)-9-acetyl-7-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
    • DM5
    • 4 Desmethoxydaunorubicin
    • (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydronaphthacen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
    • Idarubicin [INN:BAN]
    • Q1063862
    • Idarubicin hydrochloride, solid
    • CCG-204689
    • CCRIS 5083
    • BRD-K69650333-001-02-9
    • CHEBI:42068
    • NCGC00093976-04
    • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
    • HMS3261H22
    • 4 Demethoxydaunorubicin
    • Idarubicina (INN-Spanish)
    • 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
    • 4-DMDR
    • (7S-cis)-9-Acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-5,12-naphthacenedione
    • (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
    • Idarubicinhydrochloride
    • BDBM58490
    • I 1656
    • LP00600
    • AB00698511-10
    • KBioSS_002388
    • BRD-K69650333-003-14-0
    • SCHEMBL3750
    • IDARUBICIN [INN]
    • NCGC00093976-12
    • 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S,9S)-
    • BRD-K69650333-003-13-2
    • Idarubicin?
    • MDL: MFCD00897212
    • インチ: InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
    • InChIKey: XDXDZDZNSLXDNA-TZNDIEGXSA-N
    • ほほえんだ: C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C(=O)C5=CC=CC=C5C4=O)C(=C32)O)O)(C(=O)C)O)N)O

計算された属性

  • せいみつぶんしりょう: 497.16900
  • どういたいしつりょう: 497.168581
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 10
  • 重原子数: 36
  • 回転可能化学結合数: 3
  • 複雑さ: 912
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 177
  • ひょうめんでんか: 0
  • 互変異性体の数: 54
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.3477 (rough estimate)
  • ゆうかいてん: No data available
  • ふってん: 725.435℃ at 760 mmHg
  • フラッシュポイント: 392.5±32.9 °C
  • 屈折率: 1.6000 (estimate)
  • PSA: 176.61000
  • LogP: 1.72060
  • じょうきあつ: No data available

Idarubicin セキュリティ情報

Idarubicin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0974159-1g
Idarubicin HCl
58957-92-9 98%
1g
$3840 2023-09-03
Enamine
EN300-7479233-0.05g
(7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
58957-92-9
0.05g
$2755.0 2023-06-01
A2B Chem LLC
AI53182-100mg
Idarubicin
58957-92-9
100mg
$1227.00 2024-04-19
eNovation Chemicals LLC
Y0974159-1g
Idarubicin HCl
58957-92-9 98%
1g
$3840 2025-02-28
A2B Chem LLC
AI53182-50mg
Idarubicin
58957-92-9
50mg
$756.00 2024-04-19
eNovation Chemicals LLC
Y0974159-1g
Idarubicin HCl
58957-92-9 98%
1g
$3840 2025-02-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I856240-100mg
Idarubicin
58957-92-9 98%
100mg
¥7,200.00 2022-01-10

Idarubicin 関連文献

Idarubicinに関する追加情報

Idarubicin: A Comprehensive Overview

Idarubicin, also known by its CAS number 58957-92-9, is a potent anthracycline antibiotic that has garnered significant attention in the field of oncology due to its strong antitumor activity. Derived from the bacterium Streptomyces peucetius, this compound has been extensively studied for its role in chemotherapy, particularly in the treatment of acute leukemias and other malignancies. The development and application of idarubicin represent a milestone in cancer therapy, offering a powerful tool against various forms of cancer.

The chemical structure of idarubicin is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. This structure allows it to intercalate into DNA, thereby inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. Recent studies have delved into the molecular mechanisms underlying its efficacy, revealing insights into how it selectively targets cancer cells while minimizing damage to healthy tissues. These findings underscore the importance of understanding the pharmacodynamics of idarubicin to optimize its therapeutic use.

In terms of clinical application, idarubicin has been widely used in combination chemotherapy regimens, particularly in the treatment of acute myeloid leukemia (AML). Its ability to induce remission in AML patients has been well-documented, with studies highlighting its role in improving overall survival rates. Moreover, research into the long-term effects of idarubicin has led to advancements in managing side effects such as cardiotoxicity, a common concern associated with anthracycline use.

The latest research on idarubicin has focused on enhancing its delivery mechanisms to improve efficacy and reduce adverse effects. Nanotechnology-based drug delivery systems, such as liposomal formulations, have shown promise in targeting cancer cells more effectively while sparing normal tissues. These innovations reflect a broader trend toward personalized medicine, where treatments are tailored to individual patient needs based on genetic and molecular profiles.

Additionally, ongoing clinical trials are exploring the potential of combining idarubicin with other anticancer agents to synergize their effects. For instance, studies are investigating the combination of idarubicin with immunotherapy drugs to enhance antitumor immunity. Such approaches aim to leverage the strengths of different therapeutic modalities to achieve better outcomes for patients.

In conclusion, idarubicin, with its CAS number 58957-92-9, remains a cornerstone in cancer chemotherapy due to its potent antitumor properties and versatility in treatment regimens. As research continues to uncover new insights into its mechanisms and applications, the future holds even greater potential for optimizing its use and improving patient care.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd